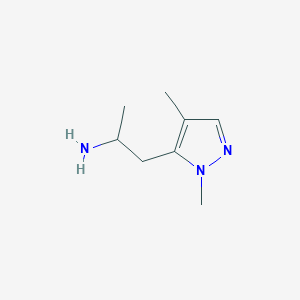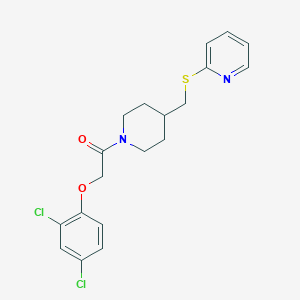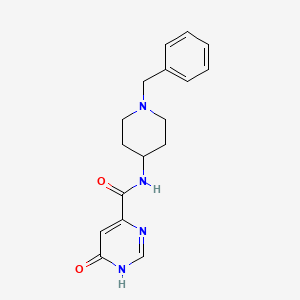
(2-Cyclopropylethyl)(ethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Cyclopropylethyl)(ethyl)amine” is an organic compound with the molecular formula C7H15N . It is a liquid at room temperature . The IUPAC name for this compound is 2-cyclopropyl-N-ethylethan-1-amine .
Molecular Structure Analysis
The molecular structure of “(2-Cyclopropylethyl)(ethyl)amine” can be represented by the SMILES stringNCCC1CC1 . This indicates that the molecule consists of a cyclopropyl group (C1CC1) attached to an ethyl group (CCC) through an amine (N). Physical And Chemical Properties Analysis
“(2-Cyclopropylethyl)(ethyl)amine” is a solid at room temperature . It has a molecular weight of 113.2 and its InChI key is ZRUBNAJYJSKVGO-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Tandem Cyclopropanation and Rearrangement Processes
One area of application involves the use of cyclopropyl-containing compounds in tandem cyclopropanation/vinylogous Cloke-Wilson rearrangement processes. Such methodologies are crucial for the synthesis of heterocyclic scaffolds, which are foundational elements in many pharmaceutical compounds. For instance, cyclopropanation of 1,3-dienes followed by rearrangement and substitution reactions allows for the construction of complex molecular architectures, demonstrating the synthetic utility of cyclopropyl groups in accessing diverse chemical spaces (Piotrowski & Kerr, 2018).
Catalytic Cyclization Reactions
Another significant application involves palladium-catalyzed cyclization reactions, which are essential for rapidly assembling highly substituted cyclic compounds. Such reactions are pivotal in drug discovery and development, providing efficient pathways to cyclic dehydro-α-amino acid derivatives and dihydro-pyrrol-2-ones, compounds known for their biological activities (Luo et al., 2012).
Synthesis of Functionalized Heterocycles
The synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates from primary amines demonstrates the application of (2-Cyclopropylethyl)(ethyl)amine in generating highly functionalized heterocycles. These compounds are relevant in medicinal chemistry due to their potential biological activities. The efficient synthesis and structural elucidation of these products highlight the role of amines in heterocyclic chemistry (Ge et al., 2006).
Polymer Science Applications
In polymer science, the synthesis and aqueous solution properties of tertiary amine methacrylate polymers and copolymers reveal the importance of cyclopropyl-containing amines. These materials demonstrate unique solubility behaviors and have potential applications in biotechnology and materials science, showcasing the versatility of cyclopropyl and ethyl amine functional groups in macromolecular design (Bütün, Armes, & Billingham, 2001).
Iron-Catalyzed Ethylation and Methylation
Iron-catalyzed N-ethylation and N-methylation of amines using alcohols such as ethanol and methanol provide a green chemistry approach to modifying amines. This process illustrates the application of (2-Cyclopropylethyl)(ethyl)amine in developing sustainable chemical reactions, with broad implications for pharmaceutical and fine chemical synthesis (Lator et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-cyclopropyl-N-ethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-8-6-5-7-3-4-7/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUBNAJYJSKVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropylethyl)(ethyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2586985.png)
![5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2586988.png)

![4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid](/img/structure/B2586990.png)

![[4-(4-methylphenoxy)-3-nitrophenyl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2586994.png)


![[4-[(Z)-2-Cyano-3-(3,4-dimethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2587001.png)
![rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans](/img/structure/B2587002.png)

![7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![Naphtho[1,2-b]thiophen-2-ylmethanol](/img/structure/B2587008.png)